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Compound of Interest

Compound Name: Diallyl adipate

Cat. No.: B166010 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

polymerization kinetics of diallyl monomers is crucial for designing and synthesizing polymers

with tailored properties. This guide provides a comparative analysis of the polymerization

kinetics of various diallyl monomers, supported by experimental data and detailed

methodologies.

Comparative Kinetic Data
The following table summarizes key kinetic parameters for the polymerization of different diallyl

monomers. It is important to note that the data has been compiled from various sources, and

direct comparisons should be made with caution due to differing experimental conditions such

as initiator type, concentration, and reaction temperature.
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Monomer
Polymerization
Conditions

Polymerization
Rate (R_p)

Activation
Energy (E_a)

Monomer
Conversion at
Gel Point (%)

Diallyl Phthalate

(DAP)

Bulk, Benzoyl

Peroxide initiator,

80°C

Not Reported
5.02 kcal/mole

(E_p - 1/2E_t)[1]
25[1][2]

Bulk, Benzoyl

Peroxide initiator,

220°C

Not Reported Not Reported 45[1][2]

Diallyl

Isophthalate

(DAIP)

Bulk

polymerization

Polymerizes

faster than

DAP[2]

Not Reported

Substantially

identical to

DAP[3]

Diallyl

Terephthalate

(DATP)

Bulk

polymerization
Not Reported Not Reported

Substantially

identical to

DAP[3]

Diallyl Succinate Not Reported Not Reported Not Reported Not Reported

Diallyl Adipate Not Reported Not Reported Not Reported Not Reported

Diallyl Maleate Not Reported Not Reported Not Reported Not Reported

Note: E_p and E_t refer to the activation energies of propagation and termination, respectively.

Key Kinetic Features of Diallyl Monomer
Polymerization
The polymerization of diallyl monomers exhibits distinct kinetic features that differentiate them

from vinyl monomers. These characteristics significantly influence the polymerization rate,

polymer structure, and final properties of the material.

Cyclopolymerization: A dominant feature in the polymerization of diallyl monomers is the

intramolecular cyclization reaction, which competes with the intermolecular propagation of

the polymer chain.[4] This process involves the formation of cyclic structures along the
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polymer backbone. The tendency for cyclization is influenced by the monomer structure; for

instance, diallyl succinate shows a high propensity for intramolecular cyclization.[4]

Degradative Chain Transfer: Allylic hydrogens in diallyl monomers are susceptible to

abstraction by growing polymer radicals. This results in the formation of a stable, less

reactive allylic radical, a process known as degradative chain transfer.[5][6] This side

reaction can terminate the kinetic chain, leading to lower polymerization rates and the

formation of low molecular weight polymers.[6] The rate of degradative chain transfer is

influenced by the polarity of the functional groups on the monomer.[5]

Experimental Protocols
Accurate determination of polymerization kinetics relies on precise experimental techniques.

The following are detailed methodologies for key experiments used in studying the

polymerization of diallyl monomers.

Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat

flow associated with the reaction.[7]

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the diallyl

monomer is mixed with a specified concentration of a suitable initiator (e.g., a peroxide). The

mixture is then hermetically sealed in an aluminum DSC pan to prevent monomer

evaporation during the experiment.

Isothermal Analysis: The sample is rapidly heated to a predetermined isothermal

temperature, and the heat flow is recorded as a function of time. The area under the resulting

exothermic peak is proportional to the total heat of polymerization, and the rate of heat

evolution is proportional to the polymerization rate.

Non-isothermal Analysis: The sample is heated at a constant rate over a temperature range,

and the heat flow is recorded. The peak of the exotherm corresponds to the maximum rate of

reaction. By performing experiments at several different heating rates, the activation energy

of the polymerization can be determined using methods like the Kissinger or Ozawa-Flynn-

Wall analysis.
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Dilatometry
Dilatometry measures the volume contraction that occurs as the monomer is converted to the

denser polymer, providing a direct measure of the monomer conversion over time.

Apparatus: A dilatometer, a glass vessel with a precision-bore capillary tube, is used.

Procedure:

The dilatometer is filled with a known mass of the monomer and initiator mixture under an

inert atmosphere to exclude oxygen, which can inhibit polymerization.

The dilatometer is then immersed in a constant-temperature bath.

As polymerization proceeds, the volume of the reaction mixture decreases, causing the

meniscus in the capillary to fall.

The change in the height of the meniscus is recorded at regular time intervals.

Data Analysis: The fractional conversion of the monomer at any given time can be calculated

from the change in volume, which is determined from the change in the height of the liquid in

the capillary and the capillary's known diameter. The rate of polymerization is then

determined from the slope of the conversion versus time plot.

Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the

molecular weight and molecular weight distribution of the polymers formed.

Sample Preparation: A small amount of the polymer is dissolved in a suitable solvent (e.g.,

tetrahydrofuran) to create a dilute solution. The solution is then filtered to remove any

particulate matter.

Instrumentation: The GPC system consists of a pump, an injector, a series of columns

packed with a porous gel, and a detector (typically a refractive index detector).

Analysis: The polymer solution is injected into the system. As the solution passes through the

columns, larger polymer molecules, which cannot penetrate the pores of the gel as deeply,
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elute first. Smaller molecules take a longer path through the pores and elute later. The

detector measures the concentration of the polymer as it elutes, generating a chromatogram.

Calibration: The system is calibrated with polymer standards of known molecular weights to

create a calibration curve that relates elution time to molecular weight. This allows for the

determination of the number-average molecular weight (Mn), weight-average molecular

weight (Mw), and polydispersity index (PDI) of the sample.

Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the disappearance of the monomer's carbon-carbon

double bonds, providing a measure of monomer conversion.

Real-Time Monitoring: The polymerization reaction can be carried out directly in the FTIR

spectrometer's sample compartment. The decrease in the intensity of the absorption band

corresponding to the C=C stretching vibration (typically around 1645 cm⁻¹) of the allyl group

is monitored over time.

Analysis: The degree of conversion can be calculated by comparing the peak area of the

C=C bond at a given time to its initial area. This technique allows for the continuous

monitoring of the polymerization kinetics.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive study of the

polymerization kinetics of a diallyl monomer.
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Caption: Workflow for studying diallyl monomer polymerization kinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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